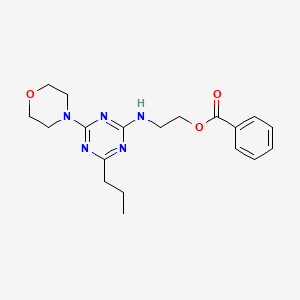
4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is connected to pyridine rings through a propanediyl bridge. The stereochemistry of this compound is denoted by (R*,R*)-(±)-, indicating the presence of racemic mixtures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiourea and a suitable dihalide, such as 1,3-dibromopropane, in the presence of a base. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Applications De Recherche Scientifique
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings but different functional groups.
Uniqueness
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is unique due to its specific combination of thiazolidinone and pyridine rings connected by a propanediyl bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
157248-02-7 |
|---|---|
Formule moléculaire |
C19H20N4O2S2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(2R)-3-[3-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]propyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c24-16-12-26-18(14-4-1-6-20-10-14)22(16)8-3-9-23-17(25)13-27-19(23)15-5-2-7-21-11-15/h1-2,4-7,10-11,18-19H,3,8-9,12-13H2/t18-,19-/m1/s1 |
Clé InChI |
XTBOFUXAIWBAMA-RTBURBONSA-N |
SMILES isomérique |
C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCCN3[C@H](SCC3=O)C4=CN=CC=C4 |
SMILES canonique |
C1C(=O)N(C(S1)C2=CN=CC=C2)CCCN3C(SCC3=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


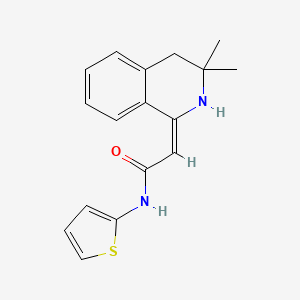


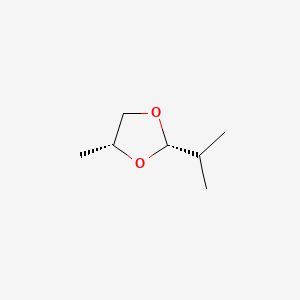

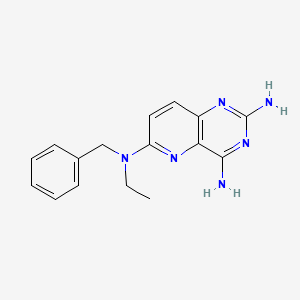
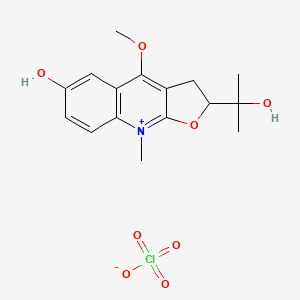
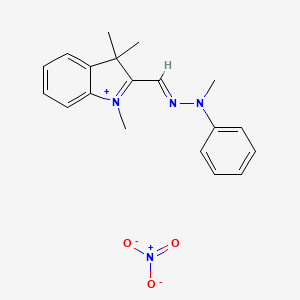
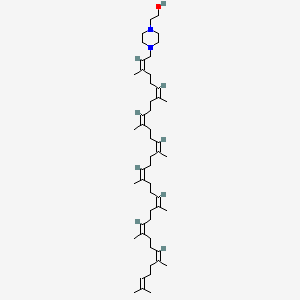

![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
